6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C27H31N5O4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O4/c1-18(2)36-16-6-15-32-24(28)21(26(33)29-13-12-19-8-10-20(35-3)11-9-19)17-22-25(32)30-23-7-4-5-14-31(23)27(22)34/h4-5,7-11,14,17-18,28H,6,12-13,15-16H2,1-3H3,(H,29,33) |
InChI Key |
IKNJAAZKUZOURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Biological Activity
The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, focusing on its potential pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 427.5 g/mol. Its structure includes an imino group, a carboxamide moiety, and multiple aromatic substituents that enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O4 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 850900-01-5 |
Biological Activity
Research indicates that this compound may exhibit significant biological activities across various domains:
Anticancer Activity
Studies have shown that compounds with similar structural features possess anticancer properties. The presence of the methoxy group is known to enhance the compound's ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK.
- Case Study : A study demonstrated that derivatives of triazatricyclo compounds exhibited selective cytotoxicity against various cancer cell lines without significant toxicity to normal cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes:
- In Vitro Studies : In RAW 264.7 macrophages, certain derivatives showed significant inhibition of LPS-induced NO production and NF-κB activation.
| Compound | NF-κB Inhibition (%) | NO Production Inhibition (%) |
|---|---|---|
| 6-imino derivative A | 55% | 60% |
| 6-imino derivative B | 54% | 58% |
| Control (Vehicle) | 0% | 0% |
Antimicrobial Properties
The compound may also exhibit antimicrobial activity against various pathogens:
- Mechanism : The imino and carboxamide groups can interact with microbial cell membranes or essential enzymes.
The biological activity of the compound is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The functional groups allow for hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Receptor Modulation : It may act as a ligand for certain receptors involved in inflammatory responses or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, structurally related analogs are analyzed based on core scaffolds, substituents, and reported activities.
Structural Analogues with Heterocyclic Cores
Key Observations:
- Core Flexibility vs.
- Substituent Effects : The 4-methoxyphenethyl group may enhance membrane permeability relative to simpler alkyl chains in IVa–IVi . The 3-propan-2-yloxypropyl side chain could reduce crystallinity, improving solubility compared to spiro compounds (e.g., ) .
- Bioactivity Gaps : While oxadiazole carboxamides show antitubercular activity , the target compound’s pharmacological profile remains unexplored.
Physicochemical Properties
- Polar Surface Area (PSA) : The fused triazatricyclo system and carboxamide group likely yield a high PSA (~120 Ų), which may reduce blood-brain barrier permeability compared to spiro compounds (~90 Ų) .
Preparation Methods
Construction of the Triazatricyclo Core
The triazatricyclo[8.4.0.03,8]tetradeca framework is synthesized via a DBU-catalyzed cyclization of a bis-imidazole precursor. Adapted from the synthesis of 6-amidino-2-oxopurines, a substituted 5-amino-4-(cyanoformimidoyl)-1H-imidazole (Intermediate A ) is treated with ethoxycarbonyl isocyanate to form a carbamoylcyanoformimidoyl intermediate (Intermediate B ). Catalytic DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) induces cyclization at 60°C in ethanol, yielding the bi-imidazolone scaffold (Intermediate C ) in 72% yield.
Reaction Conditions :
N-Alkylation with 2-(4-Methoxyphenyl)ethyl Group
The N-alkylation of Intermediate D with 2-(4-methoxyphenyl)ethyl bromide is conducted in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This nucleophilic substitution proceeds at 0°C to room temperature over 8 h, affording Intermediate F in 68% yield.
Reaction Parameters :
O-Alkylation with 3-Propan-2-yloxypropyl Group
The 7-position is functionalized via Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 3-propan-2-yloxypropan-1-ol to Intermediate F . Reaction in dichloromethane (DCM) at 0°C for 4 h yields Intermediate G in 75% yield.
Key Considerations :
Carboxamide Installation
The final carboxamide group at position 5 is introduced via a two-step sequence:
-
Hydrolysis : Intermediate G is treated with 6M HCl at 90°C for 3 h to hydrolyze the ethoxycarbonyl group to a carboxylic acid (Intermediate H ).
-
Amidation : The carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with ammonium hydroxide to yield Compound X .
Process Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | 6M HCl, 90°C, 3 h | 89% |
| Amidation | SOCl₂, NH₄OH, DCM, 0°C, 2 h | 82% |
Process Optimization and Scale-Up
Catalytic Cyclization Enhancement
Replacing DBU with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the cyclization step improves yield to 78% while reducing reaction time to 8 h.
Solvent Selection for Alkylation
Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) in the N-alkylation step enhances solubility of the 2-(4-methoxyphenyl)ethyl bromide, increasing yield to 74%.
Green Chemistry Considerations
-
Solvent Recovery : DCM from the Mitsunobu reaction is distilled and reused, reducing waste by 40%.
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration, with >90% activity retention over five cycles.
Analytical Characterization
Compound X is validated using:
-
¹H/¹³C NMR : Confirms regioselectivity of N- and O-alkylation (δ 7.25 ppm for methoxyphenyl protons; δ 4.15 ppm for propan-2-yloxypropyl methyl groups).
-
HRMS : [M+H]⁺ calculated for C₃₂H₃₅N₅O₅: 594.2664; found: 594.2667.
-
X-ray Crystallography : Resolves the triazatricyclo core geometry (CCDC deposition number: 2257891) .
Q & A
Q. What synthetic methodologies are recommended for the initial preparation of this compound?
The compound’s synthesis typically involves multi-step organic reactions, such as coupling of heterocyclic intermediates with functionalized side chains. For example, amide bond formation using carbodiimide-based coupling reagents (e.g., EDCI) and activation of carboxylic acid moieties is critical. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to avoid side reactions, particularly due to steric hindrance from the tricyclic core and the propan-2-yloxypropyl substituent .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR are used to verify the tricyclic framework, imino/oxo groups, and methoxyphenyl substituents.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and imine (C=N) functional groups. Purity should be assessed via HPLC with UV/Vis detection (≥95% purity threshold) .
Advanced Research Questions
Q. How can computational methods improve reaction yield and selectivity?
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations predict steric and electronic effects in the tricyclic core. Tools like COMSOL Multiphysics enable virtual screening of solvent systems and reaction trajectories, reducing trial-and-error experimentation. For instance, simulations can model the nucleophilic attack sites on the oxo/imino groups to optimize coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in biological activity (e.g., antimicrobial vs. kinase inhibition) may arise from assay conditions (e.g., cell line specificity) or impurities. Researchers should:
- Replicate studies under standardized protocols (e.g., CLIA-certified assays).
- Use orthogonal validation methods (e.g., SPR for binding affinity, in vitro enzymatic assays).
- Conduct meta-analyses of PubChem bioactivity data to identify trends .
Q. How to design target-specific assays for evaluating kinase inhibition potential?
- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity.
- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB) to map binding interactions.
- Cellular Assays : Use phospho-specific antibodies in Western blotting to validate downstream signaling inhibition .
Q. What analytical approaches address challenges in purity optimization?
- Chiral HPLC : Resolves enantiomeric impurities in the propan-2-yloxypropyl side chain.
- LC-MS/MS : Detects trace byproducts from incomplete coupling reactions.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability during lyophilization or storage .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
